2-(3-Chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Overview
Description
2-(3-Chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of Benzothiophene Derivative: The starting material, 3-chloro-6-methylbenzothiophene, is synthesized through a series of reactions including halogenation and cyclization.
Formation of Oxadiazole Ring: The benzothiophene derivative is then reacted with hydrazine hydrate to form a hydrazide intermediate. This intermediate undergoes cyclization with a suitable reagent, such as carbon disulfide, to form the oxadiazole ring.
Substitution Reaction: The final step involves the substitution of the oxadiazole ring with a 4-chlorophenyl group under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halogenating agents are used under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the methyl and additional chloro groups.
2-(6-Methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but lacks the chloro group on the benzothiophene ring.
Uniqueness
2-(3-Chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of both chloro and methyl groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-(3-chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2OS/c1-9-2-7-12-13(8-9)23-15(14(12)19)17-21-20-16(22-17)10-3-5-11(18)6-4-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWILQAAVMSJBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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